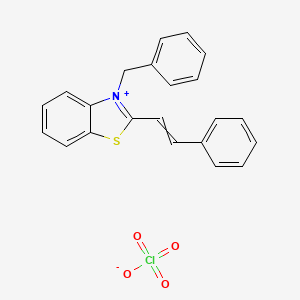
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate is a complex organic compound that belongs to the class of benzothiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of benzyl chloride with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with perchloric acid. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of benzothiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.
Scientific Research Applications
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-1,3-benzothiazolium perchlorate
- 3-Phenylethenyl-1,3-benzothiazolium perchlorate
- Benzothiazolium salts with different substituents
Uniqueness
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate stands out due to its unique combination of benzyl and phenylethenyl groups. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit superior biological activity and potential for use in advanced materials.
Properties
CAS No. |
113395-53-2 |
|---|---|
Molecular Formula |
C22H18ClNO4S |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C22H18NS.ClHO4/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;2-1(3,4)5/h1-16H,17H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QXEPSVDHMUJAQS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
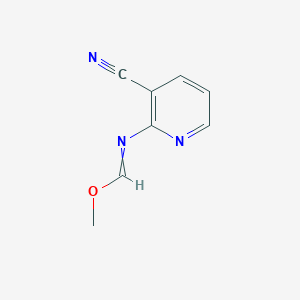
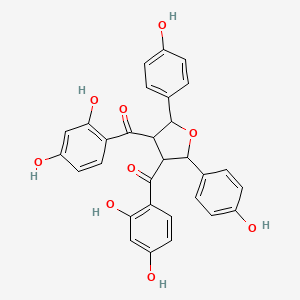
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
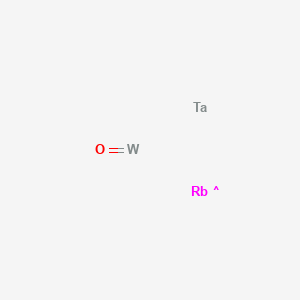
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
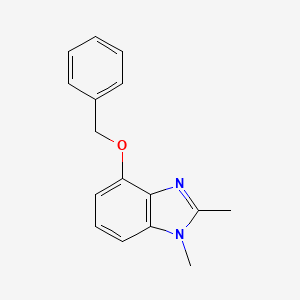
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
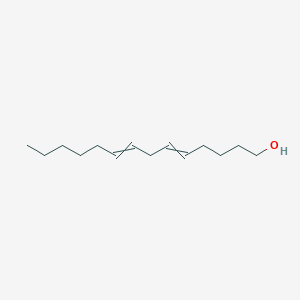
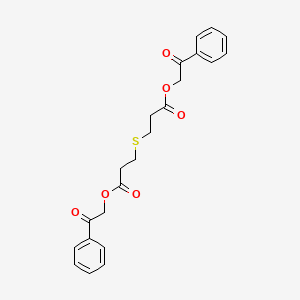
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
